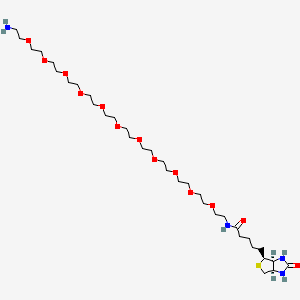

Biotin-PEG11-Amine

Beschreibung

Eigenschaften

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H66N4O13S/c35-5-7-41-9-11-43-13-15-45-17-19-47-21-23-49-25-27-51-28-26-50-24-22-48-20-18-46-16-14-44-12-10-42-8-6-36-32(39)4-2-1-3-31-33-30(29-52-31)37-34(40)38-33/h30-31,33H,1-29,35H2,(H,36,39)(H2,37,38,40)/t30-,31-,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHPHAOSBFNWGAC-PHDGFQFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H66N4O13S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

771.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism and Application of Biotin-PEG11-Amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Biotin-PEG11-Amine, a versatile biotinylation reagent. It details its core mechanism of action, provides quantitative data on its performance, outlines detailed experimental protocols for its use, and illustrates key workflows and signaling pathways.

Core Concepts: Understanding this compound

This compound is a chemical tool composed of three key functional components:

-

A Biotin (B1667282) Moiety: This vitamin (B7) exhibits an exceptionally high-affinity, non-covalent interaction with avidin (B1170675) and streptavidin proteins (dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M).[1] This strong and specific binding is the foundation of numerous detection and purification systems in biotechnology.

-

An 11-Unit Polyethylene Glycol (PEG) Spacer: The PEG linker is a hydrophilic chain that offers several advantages. It increases the aqueous solubility of the biotinylated molecule, reduces aggregation, and minimizes steric hindrance, thereby improving the accessibility of the biotin group for binding to avidin or streptavidin.[1][2] The length of the PEG spacer can influence the binding kinetics and overall efficiency of the interaction.[3]

-

A Primary Amine Group (-NH2): This terminal functional group allows for the covalent conjugation of the biotin-PEG linker to a variety of target molecules, including proteins, peptides, and other biomolecules with suitable reactive groups.[4]

The fundamental mechanism of action of this compound lies in its ability to be covalently attached to a molecule of interest, thereby tagging it with biotin. This biotin tag then serves as a high-affinity handle for interaction with avidin or streptavidin-based probes or matrices.

Mechanism of Action: Covalent Conjugation Chemistries

The primary amine group of this compound enables its conjugation to target molecules through two main chemical reactions: carbodiimide-mediated coupling to carboxyl groups and reductive amination with aldehydes or ketones.

Carbodiimide-Mediated Coupling to Carboxyl Groups

This is a common method for labeling proteins and other molecules containing carboxylic acid functional groups (-COOH), such as the side chains of aspartic and glutamic acid residues or the C-terminus of polypeptides. The reaction is typically mediated by a carbodiimide (B86325) crosslinker, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC).

The mechanism proceeds in two main steps:

-

Activation of the Carboxyl Group: EDC reacts with the carboxyl group on the target molecule to form a highly reactive and unstable O-acylisourea intermediate.

-

Nucleophilic Attack by the Amine: The primary amine of this compound acts as a nucleophile, attacking the O-acylisourea intermediate. This results in the formation of a stable amide bond, covalently linking the biotin-PEG moiety to the target molecule, and the release of an N,N'-disubstituted urea (B33335) byproduct.

To improve the efficiency and stability of the reaction, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) can be added. NHS reacts with the O-acylisourea intermediate to form a more stable amine-reactive NHS ester, which then reacts with the amine on this compound. This two-step process can increase the yield of the final conjugate.

References

The Strategic Advantage of Long-Chain PEG Linkers in Bioconjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of Polyethylene (B3416737) Glycol (PEG) chains, a process known as PEGylation, is a cornerstone of modern biopharmaceutical development. It is a well-established strategy for enhancing the therapeutic properties of proteins, peptides, and antibody-drug conjugates (ADCs).[1][2] The length of the PEG linker is a critical parameter that significantly influences the physicochemical and biological characteristics of the resulting bioconjugate.[3] This in-depth technical guide explores the multifaceted advantages of employing long PEG linkers in bioconjugation, providing a comprehensive overview supported by quantitative data and detailed experimental protocols.

Core Principles: How Long PEG Linkers Enhance Bioconjugate Performance

Long-chain PEG linkers offer a multitude of benefits that collectively improve the therapeutic index of bioconjugates. These advantages stem from the unique physicochemical properties of PEG, a hydrophilic, biocompatible, and non-immunogenic polymer.[3][4]

1. Enhanced Pharmacokinetics and Prolonged Circulation Half-Life:

One of the most significant advantages of using long PEG linkers is the dramatic improvement in the pharmacokinetic profile of the bioconjugate. The increased hydrodynamic radius of a molecule modified with a long PEG chain leads to reduced renal clearance, resulting in a significantly longer circulation time in the bloodstream. This extended half-life allows for more sustained plasma concentrations of the drug, which can lead to less frequent dosing regimens and improved patient compliance.

2. Improved Solubility and Stability:

The inherent hydrophilicity of long PEG chains significantly enhances the aqueous solubility of conjugated molecules, particularly those that are hydrophobic in nature. This is a crucial advantage for many potent cytotoxic payloads used in ADCs, which are often poorly soluble. By preventing aggregation, long PEG linkers improve the stability of the bioconjugate in biological fluids and during storage. The flexible PEG chain can also create a protective hydration shell around the protein, shielding it from enzymatic degradation and proteolysis.

3. Reduced Immunogenicity:

Long PEG linkers can effectively mask antigenic epitopes on the surface of therapeutic proteins, reducing their recognition by the immune system. This "stealth" effect minimizes the risk of an immune response, which can lead to the development of anti-drug antibodies (ADAs). The formation of ADAs can neutralize the therapeutic effect of the bioconjugate and cause adverse immune reactions.

4. Steric Hindrance and Controlled Activity:

While seemingly a disadvantage, the steric hindrance provided by a long PEG linker can be strategically employed. It can protect the bioconjugate from premature degradation and non-specific interactions. However, it's a delicate balance, as excessive PEG length can sometimes hinder the binding of the bioconjugate to its target receptor, potentially reducing its biological activity. Therefore, the optimal PEG length must be carefully determined for each specific application.

Quantitative Impact of Long PEG Linkers: A Data-Driven Overview

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length on key bioconjugate properties.

Table 1: Effect of PEG Linker Length on Pharmacokinetics of an Affibody-Drug Conjugate

| PEG Linker Molecular Weight | Half-life (min) | Fold Increase in Half-life (vs. No PEG) |

| No PEG | 19.6 | 1.0 |

| 4 kDa | 49.2 | 2.5 |

| 10 kDa | 219.0 | 11.2 |

Data synthesized from a study on an affibody-based drug conjugate.

Table 2: Impact of PEG Linker Length on In Vitro Cytotoxicity of an Affibody-Drug Conjugate

| PEG Linker Molecular Weight | Cell Line | IC50 (nM) | Fold Reduction in Cytotoxicity (vs. No PEG) |

| No PEG | NCI-N87 | ~5 | 1.0 |

| 4 kDa | NCI-N87 | ~22.5 | ~4.5 |

| 10 kDa | NCI-N87 | ~112.5 | ~22.5 |

Data synthesized from a study on an affibody-based drug conjugate targeting HER2.

Table 3: Influence of PEG Linker Length on ADC Clearance

| PEG Linker | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated |

| No PEG | ~8.5 | 1.0 |

| PEG8 | Slower clearance | - |

| PEG12 | Slower clearance | - |

| PEG24 | Slower clearance | - |

Data from a study on non-binding IgG conjugated to MMAE with a DAR of 8. Note: Specific clearance rates for PEGylated constructs were not provided in the source, but a clear trend of slower clearance with increasing PEG length was reported.

Table 4: Effect of PEGylation on Protein Aggregation

| Protein | PEG Molecular Weight | Observation |

| GCSF | 5 kDa | Prevented precipitation by forming soluble aggregates; vastly improved stability. |

| GCSF | 20 kDa | Prevented protein precipitation and slowed the rate of aggregation. |

Data from studies on Granulocyte Colony-Stimulating Factor (GCSF).

Visualizing the Concepts

To further elucidate the principles discussed, the following diagrams illustrate key concepts and workflows.

References

- 1. PEGylation of Antibody Fragments to Improve Pharmacodynamics and Pharmacokinetics | Springer Nature Experiments [experiments.springernature.com]

- 2. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. precisepeg.com [precisepeg.com]

- 4. benchchem.com [benchchem.com]

Biotin-PEG11-Amine: A Comprehensive Technical Guide to Chemical Properties and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties and reactivity of Biotin-PEG11-Amine, a versatile heterobifunctional linker widely utilized in bioconjugation, drug delivery, and diagnostic applications. This document details the molecule's physicochemical characteristics, its key reactions, and provides standardized protocols for its use in experimental settings.

Core Chemical Properties

This compound is a high-purity reagent characterized by a biotin (B1667282) moiety, a hydrophilic 11-unit polyethylene (B3416737) glycol (PEG) spacer, and a terminal primary amine. The long, flexible PEG linker enhances the aqueous solubility of the molecule and its conjugates, while also minimizing steric hindrance, thereby improving the binding accessibility of the biotin group to avidin (B1170675) and streptavidin.[1]

| Property | Value | Reference(s) |

| Chemical Name | (+)-Biotinyl-undecaoxapentatriacontanediamine | [2] |

| Molecular Formula | C₃₄H₆₆N₄O₁₃S | [3][4][5] |

| Molecular Weight | ~771 g/mol | |

| CAS Number | 1418022-42-0 | |

| Appearance | White to off-white solid | |

| Purity | ≥95% - 98% | |

| Solubility | ≥ 25 mg/mL in water or buffer; Soluble in DMSO, DCM, DMF | |

| Spacer Arm Length | ~53.2 Å | |

| Storage Conditions | Store at -20°C, desiccated and protected from moisture. |

Reactivity of the Terminal Amine

The utility of this compound as a linker stems from the reactivity of its terminal primary amine group. This nucleophilic amine can readily participate in several types of chemical reactions to form stable covalent bonds with a variety of functional groups.

Amide Bond Formation with Carboxylic Acids

The most common application of this compound is its conjugation to molecules bearing carboxylic acid groups, such as the C-terminus of peptides or aspartate and glutamate (B1630785) residues in proteins. This reaction requires the activation of the carboxyl group, typically with a carbodiimide (B86325) crosslinker like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate, which is then readily displaced by the nucleophilic primary amine of this compound to form a stable amide bond. To improve the efficiency and stability of the active intermediate, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is often added to the reaction mixture.

Caption: EDC/NHS chemistry for amide bond formation.

Reaction with Activated Esters

This compound reacts efficiently with activated esters, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds. This reaction is highly efficient at pH 7-9 and does not require a separate activating agent, as the NHS ester is already a reactive species. This method is commonly used for labeling proteins and other biomolecules that have been pre-functionalized with NHS esters.

Reductive Amination with Aldehydes and Ketones

The primary amine of this compound can react with aldehydes and ketones to form a Schiff base (an imine). This intermediate can then be reduced by a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), to form a stable secondary amine linkage. This two-step, one-pot reaction is known as reductive amination and is a valuable method for conjugating biotin to molecules containing carbonyl groups.

Caption: Reductive amination of aldehydes/ketones.

Experimental Protocols

The following are generalized protocols for the use of this compound in common bioconjugation reactions. Optimization may be required for specific applications.

Protocol for EDC/NHS Coupling to a Protein

This protocol describes the biotinylation of a protein with available carboxyl groups using this compound and EDC/NHS chemistry.

Materials:

-

Protein solution (1-10 mg/mL) in amine-free buffer (e.g., 0.1 M MES, pH 4.7-6.0)

-

This compound

-

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

-

NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

-

Coupling Buffer (e.g., PBS, pH 7.2-7.5)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 7.5, or hydroxylamine)

-

Desalting column for purification

Procedure:

-

Protein Preparation: Dissolve the protein in Activation Buffer to the desired concentration.

-

Activation of Carboxyl Groups:

-

Immediately before use, prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of NHS or Sulfo-NHS in Activation Buffer.

-

Add a 10- to 20-fold molar excess of EDC and NHS/Sulfo-NHS to the protein solution.

-

Incubate for 15 minutes at room temperature.

-

-

Conjugation with this compound:

-

Immediately before use, dissolve this compound in an appropriate solvent (e.g., DMSO or water) to a stock concentration of ~10 mg/mL.

-

Add a 20- to 50-fold molar excess of the this compound solution to the activated protein solution.

-

Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer.

-

Incubate for 2 hours at room temperature with gentle stirring.

-

-

Quenching: Add the quenching solution to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature to stop the reaction.

-

Purification: Remove excess, unreacted biotinylation reagent and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

Protocol for Reaction with an NHS-Ester Functionalized Molecule

This protocol outlines the procedure for labeling a molecule containing an NHS ester with this compound.

Materials:

-

NHS-ester functionalized molecule in an amine-free, anhydrous organic solvent (e.g., DMF or DMSO) or an aqueous buffer (pH 7.2-8.0).

-

This compound

-

Reaction Buffer (e.g., 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-8.0)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

-

Purification system (e.g., desalting column or dialysis)

Procedure:

-

Preparation of Reactants:

-

Dissolve the NHS-ester functionalized molecule in the appropriate solvent.

-

Dissolve this compound in the Reaction Buffer to a desired concentration.

-

-

Conjugation:

-

Add a 1.1- to 5-fold molar excess of this compound to the NHS-ester solution.

-

Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice. The reaction can be monitored by TLC or LC-MS.

-

-

Quenching: Add the quenching solution to consume any unreacted NHS ester.

-

Purification: Purify the biotinylated conjugate using a desalting column, dialysis, or other appropriate chromatographic technique to remove excess biotin reagent and byproducts.

Application Workflows

This compound is a key component in various scientific workflows, particularly in the fields of proteomics, cell biology, and drug delivery.

Caption: General workflow for protein biotinylation and purification.

This workflow illustrates the use of this compound to label a target protein, followed by the highly specific and strong interaction between biotin and streptavidin for affinity-based purification. This is a fundamental technique in proteomics for isolating proteins of interest from complex biological samples.

Caption: Targeted drug delivery workflow.

In this conceptual workflow, this compound is used to conjugate a therapeutic agent to create a biotinylated prodrug. The biotin moiety then acts as a targeting ligand, facilitating the uptake of the drug by cells that overexpress biotin transporters, such as certain cancer cells. This targeted approach can enhance the therapeutic efficacy of the drug while minimizing off-target side effects.

References

- 1. Biotin-PEG11-Gly-Gly-Gly-amine | BroadPharm [broadpharm.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. This compound, 1418022-42-0 | BroadPharm [broadpharm.com]

- 4. Thermo Scientific™ EZ-Link™ Amine-PEG11-Biotin | Fisher Scientific [fishersci.ca]

- 5. bpsbioscience.com [bpsbioscience.com]

Understanding the Hydrophilicity of Biotin-PEG11-Amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrophilic properties of Biotin-PEG11-Amine, a versatile reagent widely used in bioconjugation, drug delivery, and diagnostic applications. This document details the physicochemical properties that contribute to its hydrophilicity, outlines experimental protocols for its characterization and application, and illustrates its role in key biological processes and experimental workflows.

Core Concepts: The Basis of this compound's Hydrophilicity

This compound is a heterobifunctional linker composed of three key moieties: a biotin (B1667282) group, a polyethylene (B3416737) glycol (PEG) spacer, and a terminal primary amine. The exceptional water solubility and biocompatibility of this molecule are primarily attributed to the PEG11 spacer.

The PEG chain, consisting of 11 repeating ethylene (B1197577) glycol units, is inherently hydrophilic due to the presence of numerous ether oxygen atoms. These oxygen atoms can form hydrogen bonds with water molecules, leading to a hydration shell around the PEG chain and rendering the entire molecule highly soluble in aqueous solutions. This property is crucial for preventing the aggregation of biomolecules to which it is conjugated, a common challenge with more hydrophobic linkers.

The terminal amine group provides a reactive handle for covalent attachment to various functional groups, such as carboxylic acids on proteins or other molecules, typically through the use of a crosslinker like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The biotin moiety allows for strong and specific binding to avidin (B1170675) and streptavidin, forming the basis for numerous detection and purification applications.

Quantitative Physicochemical Properties

The available quantitative data for this compound is summarized in the table below.

| Property | Value | Source |

| Molecular Weight | ~771 g/mol | [1][2][3] |

| Water Solubility | >25 mg/mL | [2] |

| Solubility in Organic Solvents | Soluble in DMSO, DCM, DMF | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization and application of this compound.

Determination of Hydrophilicity via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC can be used to qualitatively assess the hydrophilicity of this compound relative to other compounds. More hydrophilic compounds will have shorter retention times on a nonpolar stationary phase.

Materials:

-

This compound

-

Reversed-phase HPLC system with a C18 column

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

UV detector

Protocol:

-

Prepare a stock solution of this compound in water or a suitable buffer.

-

Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

-

Inject the this compound sample onto the column.

-

Elute the compound using a linear gradient of increasing Mobile Phase B (e.g., 5% to 95% Mobile Phase B over 30 minutes).

-

Monitor the elution profile at an appropriate wavelength (e.g., 214 nm or 280 nm if conjugated to a protein).

-

The retention time of this compound can be compared to known standards to rank its relative hydrophilicity. A shorter retention time indicates greater hydrophilicity.

Surface Hydrophilicity Assessment via Contact Angle Measurement

The hydrophilicity of a surface functionalized with this compound can be assessed by measuring the contact angle of a water droplet on the surface. A smaller contact angle indicates a more hydrophilic surface.

Materials:

-

A suitable substrate (e.g., gold-coated glass slide)

-

This compound

-

Thiol-terminated linker for self-assembled monolayer (SAM) formation (if using a gold substrate)

-

Contact angle goniometer

-

High-purity water

Protocol:

-

Prepare a self-assembled monolayer (SAM) of a thiol-terminated linker on the gold substrate.

-

Activate the terminal functional group of the SAM (e.g., carboxylic acid) using EDC chemistry.

-

Incubate the activated surface with a solution of this compound to covalently attach it to the surface.

-

Thoroughly rinse the surface to remove any non-covalently bound molecules and dry it under a stream of nitrogen.

-

Place the functionalized substrate on the stage of the contact angle goniometer.

-

Carefully dispense a small droplet of high-purity water onto the surface.

-

Capture an image of the droplet and use the goniometer software to measure the angle between the liquid-solid interface and the liquid-vapor interface.

-

A contact angle below 90° indicates a hydrophilic surface, with lower angles signifying greater hydrophilicity.

Protein Biotinylation using this compound and EDC

This protocol describes the covalent attachment of this compound to a protein containing accessible carboxylic acid groups.

Materials:

-

Protein of interest (in a buffer free of primary amines and carboxyls, e.g., MES buffer)

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) (optional, to increase efficiency)

-

Reaction Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5

-

Desalting column or dialysis cassette for purification

Protocol:

-

Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-5 mg/mL.

-

Prepare a stock solution of this compound in the Reaction Buffer.

-

Add a 50-fold molar excess of this compound to the protein solution.

-

Prepare a fresh solution of EDC (and NHS, if used) in the Reaction Buffer.

-

Add EDC (and NHS) to the protein/biotin mixture to a final concentration of 5 mM.

-

Incubate the reaction at room temperature for 2 hours with gentle mixing.

-

Quench the reaction by adding the Quenching Buffer to a final concentration of 50 mM and incubating for 15 minutes.

-

Remove excess, unreacted biotinylation reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).

-

The biotinylated protein is now ready for use in downstream applications.

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes where the hydrophilicity and functionality of this compound are critical.

Caption: Experimental workflow for protein biotinylation.

Caption: Workflow for a streptavidin pull-down assay.

Caption: Mechanism of action for a PROTAC molecule.

Caption: The strong, non-covalent biotin-avidin interaction.

References

A Technical Guide to Biotin-PEG11-Amine for PROTAC Development

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology and the Role of Linkers

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutics, moving from occupancy-based inhibition to event-driven pharmacology.[1] These heterobifunctional molecules do not simply block a protein's function but instead harness the cell's own machinery to selectively eliminate disease-causing proteins.[1][2] A PROTAC molecule consists of three key components: a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][3] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.

The linker is a critical determinant of a PROTAC's efficacy. Far from being a passive spacer, its length, composition, rigidity, and attachment points play a pivotal role in the formation and stability of the productive ternary complex (POI-PROTAC-E3 ligase), which is essential for successful protein degradation. The linker's chemical makeup also profoundly influences the molecule's physicochemical properties, such as solubility and cell permeability. Among the various linker chemistries, polyethylene (B3416737) glycol (PEG) chains are frequently used due to their hydrophilicity and biocompatibility.

This guide focuses on a specific, multifunctional linker tool: Biotin-PEG11-Amine . This molecule incorporates a biotin (B1667282) handle for detection and affinity purification, a flexible 11-unit PEG spacer to optimize ternary complex formation, and a terminal amine group for versatile conjugation.

Properties and Structure of this compound

This compound is a heterobifunctional molecule designed for versatile use in bioconjugation and is particularly well-suited for PROTAC development. Its structure combines three functionally distinct moieties.

-

Biotin: A high-affinity ligand for streptavidin and avidin, enabling robust affinity capture, purification, and detection methodologies.

-

PEG11 Spacer: A hydrophilic chain of 11 ethylene (B1197577) glycol units. This spacer enhances the aqueous solubility of the PROTAC, reduces steric hindrance, and provides the necessary length and flexibility to facilitate optimal geometric orientation between the target protein and the E3 ligase in the ternary complex.

-

Primary Amine (-NH2): A reactive functional group that allows for straightforward and efficient covalent attachment to a carboxyl group on a warhead or E3 ligase ligand, typically through stable amide bond formation.

Chemical and Physical Properties

The properties of this compound make it a valuable reagent in PROTAC synthesis and evaluation workflows.

| Property | Value | Source(s) |

| CAS Number | 1418022-42-0 | |

| Molecular Formula | C₃₄H₆₆N₄O₁₃S | |

| Molecular Weight | ~771.0 g/mol | |

| Appearance | White to off-white solid | |

| Purity | ≥95-98% | |

| Solubility | Soluble in water, DMSO, DMF | |

| Storage | -20°C, protect from moisture |

Applications in PROTAC Development

The unique structure of this compound allows it to serve dual roles in PROTAC development: as a structural component of the final PROTAC molecule and as an indispensable tool for its characterization.

As a Versatile PROTAC Linker

The PEG11 chain offers a balance of hydrophilicity and length, which is crucial for optimizing a PROTAC's drug-like properties. PEG linkers can improve solubility and cell permeability compared to more rigid alkyl chains. The flexibility of the PEG chain allows the PROTAC to adopt multiple conformations, increasing the likelihood of forming a productive ternary complex, which is a critical step for efficient ubiquitination.

As a Research Tool for Assay Development

The biotin tag is a powerful tool for validating PROTAC function and mechanism of action.

-

Target Engagement & Ternary Complex Validation: A biotinylated PROTAC can be used in pull-down assays with streptavidin beads to isolate the PROTAC and its binding partners from cell lysates. Subsequent Western blotting or mass spectrometry can confirm the formation of the binary (PROTAC-POI or PROTAC-E3) and ternary (POI-PROTAC-E3) complexes.

-

Identifying Off-Targets: Affinity pull-down followed by mass spectrometry (AP-MS) can help identify unintended binding partners, providing crucial information about the PROTAC's selectivity.

-

Immobilization for Biophysical Assays: The PROTAC can be immobilized on streptavidin-coated surfaces for use in biophysical assays like Surface Plasmon Resonance (SPR) to quantitatively measure binding kinetics to the target protein and E3 ligase.

Logical structure of a PROTAC utilizing this compound.

The Ubiquitin-Proteasome System: The PROTAC's Target Machinery

PROTACs function by co-opting the cell's natural protein disposal pathway, the Ubiquitin-Proteasome System (UPS). Understanding this pathway is fundamental to understanding how PROTACs work. The process involves a three-enzyme cascade (E1, E2, and E3) that attaches ubiquitin, a small regulatory protein, to a substrate protein. This polyubiquitin (B1169507) chain acts as a signal, targeting the protein for destruction by the 26S proteasome. The PROTAC acts as a bridge, bringing a specific POI to an E3 ligase, thereby initiating this degradation cascade for a protein that the cell would not normally destroy.

// Nodes POI [label="Protein of Interest\n(POI)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PROTAC [label="PROTAC", shape=hexagon, fillcolor="#34A853", fontcolor="#FFFFFF"]; E3 [label="E3 Ubiquitin Ligase", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E1 [label="E1\nActivating\nEnzyme", fillcolor="#FBBC05", fontcolor="#202124"]; E2 [label="E2\nConjugating\nEnzyme", fillcolor="#FBBC05", fontcolor="#202124"]; Ub [label="Ubiquitin\n(Ub)", shape=circle, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; ATP [label="ATP", shape=plaintext, fontcolor="#202124"]; Ternary [label="Ternary Complex\n(POI-PROTAC-E3)", fillcolor="#F1F3F4", fontcolor="#202124", shape=box3d]; Ub_POI [label="Poly-ubiquitinated\nPOI", fillcolor="#4285F4", fontcolor="#FFFFFF", peripheries=2]; Proteasome [label="26S Proteasome", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Peptides [label="Degraded Peptides", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges POI -> Ternary; PROTAC -> Ternary; E3 -> Ternary;

ATP -> E1; Ub -> E1; E1 -> E2 [label="Ub Transfer"]; E2 -> E3 [label="Ub Transfer"];

Ternary -> Ub_POI [label="Poly-ubiquitination"]; Ub_POI -> Proteasome [label="Recognition"]; Proteasome -> Peptides [label="Degradation"]; Proteasome -> PROTAC [label="Recycling", style=dashed]; } caption { label = "The PROTAC-mediated ubiquitin-proteasome degradation pathway."; fontsize = 10; fontname = "Arial"; }

The PROTAC-mediated ubiquitin-proteasome degradation pathway.

Quantitative Data on PEG Linkers in PROTACs

The linker length is a critical parameter that must be optimized for each specific POI and E3 ligase pair. While data for this compound itself is sparse in comparative studies, the impact of PEG linker length on PROTAC performance is well-documented. The following table provides representative data from published studies on BRD4-targeting PROTACs, illustrating how linker length can affect degradation efficiency (DC₅₀ and Dₘₐₓ).

| PROTAC | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Target/E3 Ligase |

| PROTAC A | PEG3 (12 atoms) | 150 | ~90 | BRD4 / VHL |

| PROTAC B | PEG4 (15 atoms) | 25 | >95 | BRD4 / VHL |

| PROTAC C | PEG5 (18 atoms) | 8 | >98 | BRD4 / VHL |

| PROTAC D | PEG6 (21 atoms) | 30 | ~95 | BRD4 / VHL |

| PROTAC E | Alkyl C8 | 250 | ~80 | BRD4 / VHL |

Note: This is illustrative data compiled from various sources in the literature. Absolute values are system and cell-line dependent. A PEG11 linker would be significantly longer than the examples shown, highlighting the need for empirical testing across a range of linker lengths.

Experimental Protocols

The dual functionality of this compound makes it central to both the synthesis and analytical evaluation of a PROTAC.

General PROTAC Synthesis via Amide Coupling

This protocol describes the conjugation of this compound to a POI ligand containing a carboxylic acid.

-

Activation: Dissolve the POI ligand (1 eq.) in a suitable anhydrous solvent (e.g., DMF). Add a coupling agent like HATU (1.1 eq.) and a base such as DIPEA (2 eq.). Stir at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Coupling: Add a solution of this compound (1.2 eq.) in anhydrous DMF to the activated mixture.

-

Reaction: Allow the reaction to proceed at room temperature for 4-16 hours, monitoring progress by LC-MS.

-

Purification: Upon completion, quench the reaction and purify the crude product using reverse-phase HPLC to yield the biotinylated intermediate.

-

Final Conjugation: Repeat the process to couple the other end of the molecule (e.g., the E3 ligase ligand) to complete the full PROTAC structure.

Target Degradation Assay by Western Blot

This protocol is used to determine the DC₅₀ and Dₘₐₓ of a PROTAC.

-

Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 18-24 hours).

-

Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Normalize protein amounts, add Laemmli sample buffer, and denature by boiling. Separate proteins on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane (e.g., 5% non-fat milk in TBST) for 1 hour. Incubate with a primary antibody against the POI overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

-

Detection: Apply a chemiluminescent substrate and capture the signal with an imaging system. Also, probe for a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

-

Analysis: Quantify band intensities using densitometry software. Normalize the POI signal to the loading control. Calculate the percentage of degradation relative to the vehicle control and plot a dose-response curve to determine DC₅₀ and Dₘₐₓ.

Biotin-Based Affinity Pull-Down Assay

This protocol confirms the formation of the ternary complex in a cellular context.

-

Treatment: Treat cells with the biotinylated PROTAC (at a concentration known to be effective, e.g., 5x DC₅₀) and a vehicle control for a short duration (e.g., 2-4 hours) to capture the complex before degradation occurs.

-

Lysis: Lyse the cells using a non-denaturing lysis buffer (e.g., Triton X-100 based) with protease inhibitors.

-

Bead Preparation: Wash streptavidin-coated magnetic beads with lysis buffer to equilibrate them.

-

Incubation: Add the cell lysates to the prepared beads and incubate for 2-4 hours at 4°C with rotation to allow the biotinylated PROTAC and its bound proteins to bind to the beads.

-

Washing: Pellet the beads using a magnetic stand and wash them 3-5 times with cold lysis buffer to remove non-specific binders.

-

Elution: Elute the bound proteins from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.

-

Analysis: Analyze the eluates by Western blotting, probing for the POI and the E3 ligase to confirm their co-precipitation.

// Nodes synthesis [label="1. PROTAC Synthesis\n(with this compound)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; biophys [label="2. Biophysical Assays\n(e.g., SPR, ITC)", fillcolor="#FBBC05", fontcolor="#202124"]; pulldown [label="3. Ternary Complex Pull-Down\n(Biotin-Streptavidin)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; degradation [label="4. Cellular Degradation Assay\n(Western Blot)", fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="5. Data Analysis\n(DC50 / Dmax)", shape=parallelogram, fillcolor="#F1F3F4", fontcolor="#202124"]; downstream [label="6. Downstream Functional Assays\n& Proteomics", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges synthesis -> biophys; biophys -> pulldown; pulldown -> degradation; synthesis -> degradation; degradation -> analysis; analysis -> downstream; } caption { label = "A typical experimental workflow for PROTAC development and evaluation."; fontsize = 10; fontname = "Arial"; }

A typical experimental workflow for PROTAC development and evaluation.

Conclusion

This compound is a highly valuable and versatile tool for researchers in the field of targeted protein degradation. Its tripartite structure provides a rational means to improve the physicochemical properties of a PROTAC while simultaneously embedding a powerful analytical handle for mechanistic validation. The PEG11 spacer offers a favorable balance of flexibility and hydrophilicity to optimize ternary complex formation, and the terminal amine allows for straightforward conjugation. The integrated biotin tag is crucial for confirming target engagement and ternary complex formation through affinity-based methods. By leveraging these features, scientists can accelerate the rational design, optimization, and validation of novel and effective PROTAC-based therapeutics.

References

An In-depth Technical Guide to the Solubility and Stability of Biotin-PEG11-Amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Biotin-PEG11-Amine, a heterobifunctional linker commonly utilized in bioconjugation, drug delivery, and diagnostic applications. Understanding these core physicochemical properties is critical for ensuring the successful design and implementation of experimental protocols, as well as for the long-term performance and reliability of the resulting conjugates.

Core Properties of this compound

This compound is a molecule that incorporates a biotin (B1667282) moiety for high-affinity binding to avidin (B1170675) and streptavidin, a terminal primary amine group for covalent attachment to various functional groups, and a hydrophilic 11-unit polyethylene (B3416737) glycol (PEG) spacer. This PEG spacer enhances the water solubility of the molecule and its conjugates, reduces steric hindrance, and improves the accessibility of the biotin group for binding.[1][2]

Solubility Profile

This compound exhibits broad solubility in a range of aqueous and organic solvents, a characteristic attributed to its amphiphilic nature.[3] The hydrophilic PEG chain contributes to its solubility in aqueous media, while the overall molecular structure allows for dissolution in various organic solvents.

Table 1: Quantitative Solubility of this compound

| Solvent | Reported Solubility | Citation |

| Water | > 25 mg/mL | [4][5] |

| Dimethyl Sulfoxide (DMSO) | Soluble; a specific value of 25 mg/mL has been reported | |

| Dimethylformamide (DMF) | Soluble | |

| Dichloromethane (DCM) | Soluble | |

| Ethanol | Soluble | |

| Phosphate-Buffered Saline (PBS) | Soluble |

Note: For aqueous applications, it is often recommended to first dissolve this compound in a water-miscible organic solvent like DMSO and then perform a stepwise dilution into the aqueous buffer of choice.

Stability Characteristics

The stability of this compound is a critical factor for its storage and handling, as well as for the stability of the final biotinylated product. The primary factors influencing its stability are temperature, moisture, and light.

Table 2: Stability and Storage Recommendations for this compound

| Form | Storage Temperature | Duration | Key Considerations | Citations |

| Solid | -20°C | ≥ 2 years | Protect from moisture; store with a desiccant. | |

| Anhydrous Stock Solution (in dry organic solvent) | -20°C | Several days | Use anhydrous solvents (e.g., DMSO, DMF) to maintain amine stability. | |

| Aqueous Stock Solution | N/A | Prepare immediately before use | The amine group can be susceptible to hydrolysis in aqueous solutions over time. | |

| In-Solvent (general) | -20°C | 1 month | Protect from light. | |

| In-Solvent (general) | -80°C | 6 months | Protect from light. |

Potential Degradation Pathways

While specific degradation kinetics for this compound are not extensively published, the potential degradation pathways can be inferred from the chemistry of its constituent parts: the biotin moiety, the PEG linker, and the primary amine. The amide bond formed upon conjugation to a carboxyl group is generally stable.

-

Oxidative Degradation of the PEG Chain: The polyethylene glycol linker is susceptible to oxidative degradation. This process can be initiated by exposure to heat, ultraviolet light, or transition metal ions. The degradation can lead to chain scission, resulting in the formation of various byproducts, including aldehydes and carboxylic acids.

-

Hydrolysis: While the terminal primary amine itself is not directly hydrolyzed, the stability of stock solutions in aqueous buffers can be a concern. More importantly, the amide bond formed when this compound is conjugated to a target molecule is significantly more stable against hydrolysis than an ester bond.

Experimental Protocols

The following are detailed methodologies for assessing the solubility and stability of this compound. These protocols are adapted from standard pharmaceutical industry practices.

Protocol for Determining Aqueous Solubility (Visual Inspection Method)

This protocol provides a straightforward method to determine the approximate aqueous solubility of this compound.

Methodology:

-

Preparation: Accurately weigh a small amount (e.g., 5 mg) of this compound into a clear glass vial.

-

Solvent Addition: Add a precise volume of the desired aqueous buffer (e.g., 100 µL of PBS, pH 7.4) to achieve a high starting concentration (e.g., 50 mg/mL).

-

Dissolution:

-

Vortex the vial vigorously for 2 minutes at room temperature.

-

If the solid is not fully dissolved, place the vial in a sonicator bath for 10 minutes.

-

If particulates remain, warm the vial to 37°C for 15 minutes with intermittent vortexing.

-

-

Observation: After each step, visually inspect the solution for any undissolved particles against both a light and dark background.

-

Titration (if necessary): If the compound is not soluble at the initial concentration, add a known volume of the aqueous buffer incrementally, repeating the dissolution steps, until a clear solution is obtained.

-

Calculation: Calculate the solubility based on the total volume of solvent required to dissolve the initial mass of the compound.

Protocol for Stability-Indicating HPLC Method Development and Forced Degradation Studies

This protocol outlines the development of a High-Performance Liquid Chromatography (HPLC) method to assess the stability of this compound and its degradation products. A Charged Aerosol Detector (CAD) is recommended due to the lack of a strong chromophore in the PEG chain.

References

Unveiling the Potential of Biotin-PEG11-Amine in Mitigating Steric Hindrance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular interactions, steric hindrance presents a significant challenge, often impeding the binding of molecules and diminishing the efficacy of diagnostic and therapeutic agents. The strategic use of linker molecules to create space and flexibility between interacting partners has emerged as a powerful solution. This technical guide delves into the application of Biotin-PEG11-Amine, a heterobifunctional linker, in overcoming steric hindrance, with a particular focus on its role in enhancing the avidity of biotin-streptavidin interactions and its implications for drug delivery and cellular analysis.

The Challenge of Steric Hindrance in Biotin-Avidin Systems

The bond between biotin (B1667282) (Vitamin H) and avidin (B1170675) (or streptavidin) is one of the strongest non-covalent interactions known in nature, with a dissociation constant (Kd) in the femtomolar range.[1][2] This remarkable affinity has made the biotin-avidin system a cornerstone of numerous biotechnological applications, including immunoassays, affinity chromatography, and targeted drug delivery.

However, the full potential of this interaction can be hampered by steric hindrance. When biotin is directly conjugated to a large molecule, such as a protein, antibody, or nanoparticle, the accessibility of the biotin moiety to the binding pocket of avidin can be restricted. This spatial impediment can significantly reduce the binding affinity and on-rate of the interaction, thereby compromising the sensitivity and efficiency of the application.

This compound: A Strategic Solution

This compound is a molecule designed to specifically address the issue of steric hindrance. It consists of three key components:

-

A Biotin Moiety: For high-affinity binding to avidin or streptavidin.

-

A Polyethylene Glycol (PEG) Spacer: A flexible, hydrophilic chain of 11 ethylene (B1197577) glycol units. This spacer arm physically separates the biotin from the conjugated molecule, extending it away from the surface and increasing its accessibility.

-

An Amine Group: A reactive terminal group that allows for covalent conjugation to a variety of molecules, such as proteins, peptides, or drug molecules, typically through amide bond formation with carboxylic acids or activated esters.

The extended and flexible nature of the PEG11 spacer arm plays a crucial role in minimizing steric hindrance, thereby facilitating a more efficient and stable interaction between biotin and its binding partners.[3]

Quantitative Analysis of PEGylated Biotin Binding Affinity

While the qualitative benefits of PEG spacers in reducing steric hindrance are widely acknowledged, quantitative data underscores their impact on binding affinity. The following table summarizes key findings from studies investigating the binding of biotin and biotinylated molecules to avidin and streptavidin.

| Ligand | Binding Partner | Method | Key Findings | Reference |

| Biotin | Avidin | Kinetic studies with 14C-biotin | Dissociation constant (Kd) ~ 10-15 M | [4] |

| Biotin | Streptavidin | Various | Dissociation constant (Kd) in the range of 10-13 – 10-16 M | [2] |

| d-Biotin vs. BSA-c-biotin & IgG-biotin | Streptavidin | Competitive Enzyme Immunoassay | The avidity of streptavidin for biotinylated macromolecules was significantly lower than its affinity for free d-biotin. | |

| PGE2-PEG11-Biotin | Streptavidin-immobilized OCT1 | Surface Plasmon Resonance (SPR) | Dissociation constant (Kd) of ~100 nM for the binding of the biotinylated ligand to the transporter protein. |

Note: The data presented is a compilation from different studies and methodologies, intended to provide a comparative overview. Direct comparison of absolute values should be made with caution.

This data illustrates that while the intrinsic affinity of the biotin-avidin interaction is exceptionally high, the effective binding of biotinylated macromolecules can be influenced by steric factors. The use of a PEG spacer, as in PGE2-PEG11-Biotin, allows for effective binding to a target protein, demonstrating the practical utility of such linkers in complex biological systems.

Experimental Protocols

General Protocol for Protein Biotinylation using this compound

This protocol provides a general guideline for the biotinylation of a protein containing accessible carboxyl groups using this compound and a carbodiimide (B86325) crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Materials:

-

Protein of interest

-

This compound

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

N-hydroxysuccinimide (NHS) (optional, to increase efficiency)

-

Activation Buffer: MES (2-(N-morpholino)ethanesulfonic acid) buffer, pH 4.5-6.0

-

Reaction Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-7.5

-

Quenching Buffer: e.g., Tris-HCl, pH 7.5

-

Desalting column or dialysis cassette

Procedure:

-

Protein Preparation: Dissolve the protein in the Activation Buffer at a suitable concentration (e.g., 1-5 mg/mL).

-

Activation of Carboxyl Groups:

-

Add EDC to the protein solution to a final concentration of 2-10 mM.

-

(Optional) Add NHS to a final concentration of 5-20 mM.

-

Incubate for 15-30 minutes at room temperature.

-

-

Conjugation with this compound:

-

Immediately add this compound to the reaction mixture. A 10-50 fold molar excess of the biotin reagent over the protein is recommended as a starting point.

-

Adjust the pH of the reaction mixture to 7.2-7.5 by adding Reaction Buffer.

-

Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching the Reaction: Add Quenching Buffer to a final concentration of 20-50 mM to quench any unreacted EDC. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess, unreacted this compound and byproducts by desalting or dialysis against an appropriate buffer (e.g., PBS).

-

Characterization: Determine the degree of biotinylation using a standard assay such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

Visualization of Concepts

Logical Workflow for Utilizing this compound

Caption: Workflow for applying this compound.

Signaling Pathway: Biotin-PEG Mediated Drug Delivery and Apoptosis Induction

In targeted drug delivery, Biotin-PEG conjugates can be used to deliver cytotoxic agents specifically to cancer cells that overexpress biotin receptors. Upon internalization, the cytotoxic drug is released and can induce apoptosis. The following diagram illustrates a simplified signaling pathway for apoptosis that can be triggered by a delivered drug.

Caption: Biotin-PEG drug delivery inducing apoptosis.

Conclusion

This compound serves as a critical tool for researchers and drug development professionals seeking to overcome the limitations imposed by steric hindrance in biotin-avidin based systems. Its extended, flexible PEG spacer enhances the accessibility of the biotin moiety, thereby facilitating more efficient binding to avidin and streptavidin. This, in turn, can lead to improved sensitivity in diagnostic assays and more effective targeting and uptake in drug delivery applications. The ability to quantitatively assess the impact of such linkers on binding affinity and to understand their role in complex cellular pathways is paramount for the rational design of next-generation bioconjugates and therapeutic agents.

References

- 1. Avidin-Biotin Interaction | Thermo Fisher Scientific - US [thermofisher.com]

- 2. Dissociation constant of the streptavidin and - Generic - BNID 114157 [bionumbers.hms.harvard.edu]

- 3. researchgate.net [researchgate.net]

- 4. Dissociation constant of avidin and biotin - Generic - BNID 107216 [bionumbers.hms.harvard.edu]

Methodological & Application

Application Notes and Protocols: Biotin-PEG11-Amine Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to utilizing Biotin-PEG11-Amine for the covalent labeling of proteins. This reagent is particularly useful for attaching a biotin (B1667282) moiety to proteins via their carboxyl groups (C-terminus, aspartate, or glutamate (B1630785) residues) through the use of a carbodiimide (B86325) crosslinker like EDC. The long, hydrophilic PEG11 spacer arm enhances the solubility of the labeled protein and minimizes steric hindrance, making the biotin group more accessible for detection or purification.

I. Introduction to this compound Labeling

This compound is a biotinylation reagent that contains a primary amine group at the end of a polyethylene (B3416737) glycol (PEG) spacer. This amine group can be covalently coupled to carboxyl groups on a target protein using the crosslinker 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[1][2] This process forms a stable amide bond, effectively tagging the protein with biotin.[1]

The biotin label serves as a high-affinity handle for a variety of applications, including:

-

Affinity Purification: Biotinylated proteins can be efficiently isolated from complex mixtures using matrices conjugated with streptavidin or avidin (B1170675).[3]

-

Immunodetection: The biotin tag can be detected in techniques like Western blotting and ELISA using streptavidin conjugated to enzymes (e.g., HRP, AP) or fluorophores.[4]

-

Proximity Labeling: In advanced proteomics applications like BioID and APEX, biotinylating enzymes are fused to a protein of interest to biotinylate nearby proteins, enabling the study of protein-protein interactions and subcellular proteomes.

II. Experimental Protocols

A. Protein Preparation

For successful biotinylation, it is crucial to prepare the protein in a suitable buffer.

-

Buffer Selection: The recommended buffer for EDC-mediated crosslinking is 0.1 M MES (2-(N-morpholino)ethanesulfonic acid) at a pH of 4.7-6.0.

-

Buffer Components to Avoid: Buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate, citrate) must be avoided as they will compete with the reaction. If the protein is in an incompatible buffer, buffer exchange should be performed using dialysis or a desalting column.

B. This compound Labeling of Proteins

This protocol is a general guideline. The optimal conditions, particularly the molar excess of reagents, may need to be determined empirically for each specific protein.

Materials:

-

This compound

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Protein of interest

-

Reaction Buffer: 0.1 M MES, pH 4.7-6.0

-

Quenching Buffer (optional): e.g., 1 M Tris-HCl, pH 7.5

-

Desalting column or dialysis cassette for purification

Procedure:

-

Protein Solution Preparation: Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-10 mg/mL.

-

Reagent Preparation:

-

Immediately before use, prepare a 10 mM solution of this compound in an organic solvent like DMSO or DMF.

-

Immediately before use, prepare a 100 mM solution of EDC in the Reaction Buffer.

-

-

Labeling Reaction:

-

Add the desired volume of the 10 mM this compound solution to the protein solution. A 12- to 20-fold molar excess of the biotin reagent over the protein is a good starting point.

-

Add the required volume of the 100 mM EDC solution to the reaction mixture. A 5- to 20-fold molar excess of EDC over the protein is recommended.

-

Incubate the reaction for 2 hours at room temperature with gentle mixing.

-

-

Reaction Quenching (Optional): To stop the reaction, a quenching buffer containing primary amines can be added.

-

Purification: Remove excess, unreacted this compound and EDC byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).

C. Quantification of Biotinylation

It is often necessary to determine the degree of biotinylation. One common method is the HABA assay.

-

HABA (4'-hydroxyazobenzene-2-carboxylic acid) Assay: This colorimetric assay is based on the displacement of HABA from avidin by biotin. The decrease in absorbance at 500 nm is proportional to the amount of biotin in the sample.

D. Downstream Applications

-

SDS-PAGE and Transfer: Separate the biotinylated protein sample by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in TBST).

-

Streptavidin-HRP Incubation: Incubate the membrane with a diluted solution of streptavidin-HRP in blocking buffer for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Detection: Develop the blot using a chemiluminescent substrate and expose it to film or a CCD camera.

-

Coating: Coat a 96-well plate with a capture antibody overnight at 4°C.

-

Blocking: Block the plate with a blocking buffer for 1-2 hours at room temperature.

-

Sample Incubation: Add the antigen-containing samples and standards to the wells and incubate for 2 hours at room temperature.

-

Detection Antibody Incubation: Add the biotinylated detection antibody and incubate for 2 hours at room temperature.

-

Streptavidin-HRP Incubation: Add streptavidin-HRP and incubate for 20 minutes at room temperature.

-

Substrate Addition: Add a colorimetric HRP substrate (e.g., TMB) and incubate until color develops.

-

Stop Reaction: Stop the reaction with a stop solution (e.g., 1 M H₂SO₄) and read the absorbance at the appropriate wavelength.

III. Quantitative Data Summary

The efficiency of protein biotinylation can be influenced by several factors. The following table provides recommended starting conditions for the labeling reaction.

| Parameter | Recommended Starting Condition | Notes |

| Protein Concentration | 1-10 mg/mL | More dilute protein solutions may require a higher molar excess of the biotin reagent. |

| Molar Ratio (Protein:Biotin:EDC) | 1:12-20:5-20 | The optimal ratio should be determined empirically for each protein. |

| Reaction Buffer | 0.1 M MES, pH 4.7-6.0 | Avoid buffers with primary amines or carboxylates. |

| Incubation Time | 2 hours | Longer incubation times are generally not harmful to the reaction. |

| Incubation Temperature | Room Temperature |

IV. Visualizations

Experimental Workflow for Protein Biotinylation

Caption: Workflow for labeling proteins with this compound.

Proximity Labeling (BioID) Signaling Pathway

Caption: Workflow for identifying protein-protein interactions using BioID.

References

Application Notes and Protocols for Biotin-PEG11-Amine with EDC Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of Biotin-PEG11-Amine in conjunction with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for the biotinylation of proteins, antibodies, and surfaces bearing carboxyl functional groups. The protocols outlined below are intended as a starting point for optimization in your specific application.

Introduction

This compound is a high-purity, water-soluble biotinylation reagent containing a primary amine and a long, flexible polyethylene (B3416737) glycol (PEG) spacer arm (11 PEG units).[1][2] This hydrophilic spacer enhances the solubility of the labeled molecule and minimizes steric hindrance, thereby improving the accessibility of the biotin (B1667282) moiety for binding to avidin (B1170675) or streptavidin.[2] The terminal primary amine group allows for its covalent conjugation to carboxyl groups on target molecules through the action of a carbodiimide (B86325) crosslinker, most commonly EDC.[1][3]

EDC is a zero-length crosslinker that activates carboxyl groups to form a highly reactive O-acylisourea intermediate. This intermediate can then react with a primary amine, such as the one on this compound, to form a stable amide bond. The reaction is typically performed in a two-step process, often with the addition of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS, to improve the efficiency and stability of the amine-reactive intermediate.

Reaction Mechanism and Workflow

The EDC-mediated coupling of this compound to a carboxyl-containing molecule proceeds in two main stages: activation of the carboxyl group followed by nucleophilic attack by the primary amine of the biotinylation reagent.

References

Application Notes and Protocols for Biotin-PEG11-Amine in Pull-Down Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pull-down assays are a cornerstone of molecular biology, enabling the discovery and validation of protein-protein and other molecular interactions. A critical component of a successful pull-down assay is the effective labeling of the "bait" molecule to facilitate its capture and the subsequent isolation of its interacting partners or "prey." Biotin-PEG11-Amine is a versatile biotinylation reagent designed for this purpose. It features a primary amine for covalent conjugation to carboxyl groups on proteins and other molecules, a long, hydrophilic 11-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a terminal biotin (B1667282) moiety for high-affinity binding to streptavidin-coated resins.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in pull-down assays to investigate molecular interactions, particularly within the context of signaling pathways relevant to drug development.

Principle of the Method

The application of this compound in pull-down assays involves a multi-step process. First, the bait protein is biotinylated by covalently attaching this compound to its carboxyl groups (C-terminus, aspartate, or glutamate (B1630785) residues) via a stable amide bond, a reaction often mediated by the crosslinker EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).[1][2] This biotinylated bait is then immobilized on a solid support, typically streptavidin-coated agarose (B213101) or magnetic beads, leveraging the exceptionally strong and specific interaction between biotin and streptavidin.[3] The immobilized bait-bead complex is subsequently incubated with a cell lysate or other sample containing potential prey proteins. After a series of stringent washes to remove non-specific binders, the prey proteins that have specifically interacted with the bait are eluted and identified by methods such as Western blotting or mass spectrometry.

Key Features of this compound

-

Long Spacer Arm: The 11-unit PEG spacer minimizes steric hindrance, allowing for more efficient binding of the biotinylated bait to streptavidin and facilitating interactions with prey molecules.

-

Enhanced Solubility: The hydrophilic nature of the PEG chain improves the aqueous solubility of the labeled protein, reducing aggregation and improving its functionality in solution.[4]

-

Amine-Reactive: The terminal primary amine allows for targeted conjugation to available carboxyl groups on the bait molecule.[4]

Application: Investigating Protein-Protein Interactions in the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a crucial cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, particularly cancer. Pull-down assays using biotinylated components of the MAPK pathway as bait can identify novel interacting partners and elucidate the regulatory mechanisms within this complex network. For instance, a biotinylated kinase could be used to pull down its substrates or regulatory proteins from a cell lysate.

Experimental Protocols

Protocol 1: Biotinylation of a Bait Protein with this compound

This protocol describes the biotinylation of a purified bait protein containing accessible carboxyl groups using this compound and EDC.

Materials:

-

Purified bait protein

-

This compound

-

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Activation/Coupling Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Desalting column or dialysis cassette

Procedure:

-

Protein Preparation: Dissolve the bait protein in Activation/Coupling Buffer to a final concentration of 1-5 mg/mL.

-

Reagent Preparation: Immediately before use, prepare a 10 mM solution of this compound in the Activation/Coupling Buffer. Also, prepare a 100 mM solution of EDC in the same buffer.

-

Biotinylation Reaction: a. Add a 50-fold molar excess of the this compound solution to the protein solution. b. Add a 10-fold molar excess of the EDC solution to the protein/biotin mixture. c. Incubate the reaction for 2 hours at room temperature with gentle mixing.

-

Quenching: Add Quenching Buffer to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess, unreacted biotinylation reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

-

Quantification and Storage: Determine the concentration of the biotinylated protein using a suitable protein assay (e.g., BCA assay). Store the biotinylated bait protein at -20°C or -80°C.

Protocol 2: Pull-Down Assay Using a Biotinylated Bait Protein

This protocol outlines the procedure for capturing prey proteins from a cell lysate using the biotinylated bait protein immobilized on streptavidin magnetic beads.

Materials:

-

Biotinylated bait protein (from Protocol 1)

-

Streptavidin magnetic beads

-

Cell lysate (prepared in a suitable lysis buffer, e.g., RIPA buffer)

-

Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)

-

Elution Buffer (e.g., 0.1 M glycine, pH 2.8, or SDS-PAGE sample buffer)

-

Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5, if using acidic elution)

Procedure:

-

Bead Preparation: a. Resuspend the streptavidin magnetic beads in their storage buffer. b. Transfer the desired amount of bead slurry to a new microcentrifuge tube. c. Place the tube on a magnetic separator and discard the supernatant. d. Wash the beads three times with Binding/Wash Buffer.

-

Immobilization of Bait Protein: a. Resuspend the washed beads in Binding/Wash Buffer. b. Add the biotinylated bait protein to the beads (a typical starting point is 20-50 µg of bait per 50 µL of bead slurry). c. Incubate for 1 hour at room temperature with gentle rotation to allow the bait to bind to the beads. d. Place the tube on the magnetic separator, discard the supernatant, and wash the beads three times with Binding/Wash Buffer to remove unbound bait.

-

Binding of Prey Proteins: a. Add the cell lysate to the beads immobilized with the bait protein. The amount of lysate will depend on the expression level of the expected prey protein. b. Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Washing: a. Place the tube on the magnetic separator and discard the supernatant (lysate). b. Wash the beads five times with 1 mL of ice-cold Binding/Wash Buffer to remove non-specifically bound proteins.

-

Elution: a. For Mass Spectrometry: Add Elution Buffer (e.g., 0.1 M glycine, pH 2.8) to the beads and incubate for 5-10 minutes at room temperature. Place the tube on the magnetic separator and collect the supernatant containing the eluted prey proteins. Immediately neutralize the eluate with Neutralization Buffer. b. For Western Blotting: Add 1X SDS-PAGE sample buffer directly to the beads. Boil the sample for 5-10 minutes to elute and denature the proteins.

-

Analysis: Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, Western blotting, or mass spectrometry.

Data Presentation

Quantitative data from pull-down assays, particularly when coupled with mass spectrometry, can provide valuable insights into the stoichiometry and dynamics of protein interactions. The following tables are examples of how such data can be presented.

Table 1: Identification of Interacting Proteins by Mass Spectrometry

| Bait Protein | Identified Prey Protein | Gene Symbol | Mascot Score | Sequence Coverage (%) |

| Biotin-Kinase X | Substrate Y | SUBY | 350 | 45 |

| Biotin-Kinase X | Adaptor Protein Z | ADPZ | 210 | 30 |

| Control (Beads only) | - | - | - | - |

Table 2: Quantitative Analysis of Interacting Proteins Using SILAC

| Prey Protein | Gene Symbol | SILAC Ratio (Heavy/Light) | Fold Change | p-value |

| Substrate Y | SUBY | 8.5 | 8.5 | <0.001 |

| Adaptor Protein Z | ADPZ | 5.2 | 5.2 | <0.01 |

| Non-specific Binder A | NSBA | 1.1 | 1.1 | >0.05 |

Visualizations

Reaction Scheme: Biotinylation of a Protein with this compound

Caption: EDC-mediated biotinylation of a bait protein.

Experimental Workflow: Pull-Down Assay

Caption: Workflow for a pull-down assay.

Signaling Pathway: Simplified MAPK Cascade

Caption: Simplified MAPK signaling pathway.

References

- 1. info.gbiosciences.com [info.gbiosciences.com]

- 2. researchgate.net [researchgate.net]

- 3. Studying Protein–Protein Interactions by Biotin AP-Tagged Pulldown and LTQ-Orbitrap Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 4. This compound, 1418022-42-0 | BroadPharm [broadpharm.com]

Application Notes and Protocols for Surface Plasmon Resonance (SPR) using Biotin-PEG11-Amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Surface Plasmon Resonance (SPR) is a powerful, label-free technique for the real-time monitoring of biomolecular interactions. A critical step in SPR is the stable immobilization of a ligand to the sensor surface. The use of Biotin-PEG11-Amine offers a robust and versatile method for achieving this. The biotin (B1667282) moiety provides a high-affinity anchor to streptavidin-coated sensor chips, while the terminal amine group allows for covalent conjugation to a wide range of ligands, including proteins, peptides, and nucleic acids. The polyethylene (B3416737) glycol (PEG) linker, with its 11 ethylene (B1197577) glycol units, enhances the solubility of the conjugate, reduces non-specific binding to the sensor surface, and provides spatial separation between the ligand and the surface, thereby minimizing steric hindrance and improving accessibility for analyte binding.[1][2][3]

These application notes provide detailed protocols for the use of this compound in SPR experiments, from ligand biotinylation to data analysis.

Key Advantages of this compound in SPR

-

High-Affinity Immobilization: The biotin-streptavidin interaction is one of the strongest non-covalent bonds known in nature, ensuring stable and durable ligand immobilization.[4][5]

-

Oriented Immobilization: When combined with site-specific biotinylation techniques, this method allows for uniform orientation of the ligand, presenting the active site consistently to the analyte.

-

Reduced Non-Specific Binding: The hydrophilic PEG linker creates a hydrated layer on the sensor surface, which significantly reduces the non-specific adsorption of proteins and other biomolecules.

-

Enhanced Accessibility: The long, flexible PEG spacer extends the ligand away from the sensor surface, improving its accessibility for interaction with the analyte and minimizing potential steric hindrance.

-

Improved Solubility and Stability: PEGylation can enhance the solubility and stability of the ligand, which is particularly beneficial for hydrophobic or aggregation-prone molecules.

Experimental Protocols

Protocol 1: Biotinylation of Protein Ligand with this compound

This protocol describes the covalent conjugation of this compound to a protein ligand via its primary amine groups (e.g., lysine (B10760008) residues). This is achieved by first converting the amine group of this compound to a more reactive N-hydroxysuccinimide (NHS) ester.

Materials:

-

This compound

-

N,N'-Disuccinimidyl carbonate (DSC) or similar NHS-ester activation reagent

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

-

Protein ligand in an amine-free buffer (e.g., PBS, pH 7.4)

-

Desalting column (e.g., PD-10)

-

Reaction buffers (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5)

Procedure:

-

Activation of this compound (Preparation of Biotin-PEG11-NHS ester):

-

Dissolve this compound and a 1.2-fold molar excess of DSC in anhydrous DMF or DMSO.

-

Add a catalytic amount of an organic base (e.g., triethylamine).

-

Stir the reaction at room temperature for 4-6 hours.

-

The resulting solution contains the activated Biotin-PEG11-NHS ester.

-

-

Protein Preparation:

-

Dissolve the protein ligand in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL. Buffers containing primary amines like Tris will interfere with the reaction.

-

-

Biotinylation Reaction:

-

Add a 10- to 20-fold molar excess of the activated Biotin-PEG11-NHS ester solution to the protein solution.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Purification of Biotinylated Protein:

-

Remove excess, unreacted Biotin-PEG11-NHS ester by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

-

-

Characterization (Optional):

-

Determine the degree of biotinylation using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or mass spectrometry.

-

Protocol 2: Immobilization of Biotinylated Ligand on a Streptavidin-Coated SPR Sensor Chip

Materials:

-

Streptavidin (SA) coated sensor chip

-

Biotinylated ligand (from Protocol 1)

-

SPR instrument and associated reagents

-

Running buffer (e.g., HBS-EP+, PBS with 0.005% Tween 20)

-

Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0)

Procedure:

-

System Preparation:

-

Equilibrate the SPR system with the running buffer until a stable baseline is achieved.

-

-

Ligand Immobilization:

-

Dilute the biotinylated ligand in the running buffer to a suitable concentration (typically in the low µg/mL range).

-

Inject the diluted biotinylated ligand over the streptavidin-coated sensor surface at a low flow rate (e.g., 10 µL/min).

-